(S)-Metoprolol is the S-enantiomer of metoprolol, a selective β1-adrenergic receptor blocking agent. It is classified as a beta blocker, specifically a beta-1 selective antagonist. It is a key compound in cardiovascular research, particularly for studying the effects of β1-adrenergic receptor blockade on various physiological processes. []
(S)-Metoprolol exhibits stronger binding affinity to the β1-adrenergic receptor compared to its R-enantiomer. [] This enhanced binding affinity contributes to its greater pharmacological activity.
Kinetic Resolution of Racemic Epichlorohydrin: This method utilizes (S,S)-salen Co(III) OAc to selectively hydrolyze racemic epichlorohydrin, yielding enantioenriched (S)-3-chloro-1,2-propanediol. This compound is then reacted with 4-(2-methoxyethyl) phenol, followed by amination with isopropylamine to produce (S)-Metoprolol with high optical purity (>99%). []
Kinetic Resolution using HCS as Chiral Auxiliary: This method employs HCS as a chiral auxiliary to achieve kinetic resolution of beta-amino alcohols, ultimately leading to the synthesis of (S)-Metoprolol with high enantiomeric purity. []
Lipase-Catalyzed Kinetic Resolution: This method utilizes lipase-catalyzed transesterification of racemic metoprolol to selectively resolve the enantiomers. Candida antarctica B lipase is used in combination with hexane and vinyl acetate as the solvent and acyl donor, respectively. This method results in a maximum conversion of 52% for (S)-Metoprolol with high enantiomeric excess of both substrate (92%) and product (90%). []
Asymmetric Hydrolytic Kinetic Resolution with Recyclable Polymeric Co(III)-salen Complexes: This approach involves synthesizing a series of chiral polymeric Co(III)-salen complexes with varying achiral and chiral linkers. Using a BINOL-based polymeric salen complex, high enantioselectivity (up to 99%) and good isolated yields (up to 46%) of the unreacted (S)-epoxypropane can be achieved. This catalyst can be recycled multiple times without significant loss in activity or enantioselectivity. []
Using (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate as a Building Block: This method employs the readily available chiral building block (2S,2′S,2″S)-tris-(2,3-epoxypropyl)-isocyanurate (S-TGT) as a key intermediate in the synthesis of (S)-Metoprolol with high stereoselectivity. []
Supercritical Fluid Crystallization: This method dissolves racemic metoprolol and povidone K15 in supercritical CO2. By manipulating the temperature within a specific pressure range, the less soluble (S)-Metoprolol selectively crystallizes out, allowing for complete separation of the enantiomers. []
O-Demethylation: This is a major metabolic pathway of (S)-Metoprolol in humans, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. [, ] The reaction involves the removal of a methyl group from the methoxy group of (S)-Metoprolol, producing O-desmethylmetoprolol. [, ]
α-Hydroxylation: This reaction involves the introduction of a hydroxyl group at the α-carbon atom of (S)-Metoprolol, leading to the formation of α-hydroxymetoprolol. This metabolic pathway is also catalyzed by CYP enzymes. [, ]
N-Dealkylation: This metabolic pathway involves the removal of the isopropyl group from the nitrogen atom of (S)-Metoprolol, resulting in the formation of a secondary amine metabolite. This reaction is mediated by CYP enzymes. []
The stereoselectivity of these metabolic pathways can vary depending on the specific CYP enzyme involved. For instance, CYP2D6 exhibits a preference for O-demethylation of (R)-Metoprolol over (S)-Metoprolol. [, ]
Decreased heart rate: By blocking β1 receptors in the heart, (S)-Metoprolol reduces the heart's contractility and slows down the heart rate. [, ]
Reduced cardiac output: The decreased heart rate and contractility lead to a reduction in the amount of blood pumped by the heart per minute. []
Lowered blood pressure: By reducing cardiac output and inhibiting renin release from the kidneys, (S)-Metoprolol contributes to lowering blood pressure. [, ]
Stereoselective Metabolism Studies: (S)-Metoprolol is used as a probe substrate to study the stereoselectivity of drug metabolizing enzymes, particularly CYP2D6. [, , , , ] These studies help understand how enzyme-substrate interactions differ between enantiomers and shed light on the mechanisms of enzyme selectivity.
Pharmacokinetic and Pharmacodynamic Studies: (S)-Metoprolol is employed in studies to investigate the pharmacokinetic and pharmacodynamic differences between enantiomers. [, , ] These studies help understand how chiral drugs are absorbed, distributed, metabolized, and eliminated, ultimately impacting their therapeutic efficacy and safety.
Transplacental Distribution Studies: (S)-Metoprolol has been used to investigate the enantioselective transfer of drugs across the placenta, an important aspect of drug safety during pregnancy. [] These studies help understand how fetal exposure to specific enantiomers can differ based on placental transport mechanisms.
Environmental Toxicology: Studies have investigated the enantiospecific uptake and depuration kinetics of (S)-Metoprolol in aquatic organisms, highlighting its potential environmental impact. [] This information contributes to a better understanding of how chiral pharmaceuticals persist and affect aquatic ecosystems.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6